

Spectroscopic Characterization of Dimethylaminoborane: A Technical Guide

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Compound of Interest

Compound Name: Dimethylaminoborane

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This technical guide provides an in-depth overview of the spectroscopic data for **dimethylaminoborane**, a compound of interest in chemical synthesis and materials science. The following sections detail its nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic profiles, offering a valuable resource for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of **dimethylaminoborane**. The following tables summarize the key chemical shifts for ^1H , ^{11}B , and ^{13}C nuclei.

Table 1: ^1H NMR Spectroscopic Data for Dimethylaminoborane

| Chemical Shift (δ) ppm | Multiplicity | Solvent |
|---------------------------------|--------------|-----------------|
| 2.4 | Singlet | CDCl_3 |

Table 2: ^{11}B NMR Spectroscopic Data for Dimethylaminoborane and Related Species

The ^{11}B NMR spectrum is particularly informative for boron-containing compounds. The chemical shift can vary depending on the specific boron environment, such as in the monomer, dimer, or other reaction products.

| Species | Chemical Shift (δ) ppm | Multiplicity | Reference |
|--|---------------------------------|------------------|-----------|
| Cyclic borazane $[\text{Me}_2\text{N}\cdot\text{BH}_2]_2$ | 5.4 | Triplet | [1] |
| Linear borazane $\text{Me}_2\text{NH}\cdot\text{BH}_2-$ $\text{NMe}_2\cdot\text{BH}_3$ | 2.0, -13.2 | Triplet, Quartet | [1] |
| Amino borane $\text{Me}_2\text{N}=\text{BH}_2$ | 38.1 | Triplet | [1] |
| Diamino borane $(\text{Me}_2\text{N})_2\text{BH}$ | 29.7 | Doublet | [1] |

Table 3: ^{13}C NMR Spectroscopic Data for Dimethylaminoborane

| Chemical Shift (δ) ppm | Solvent |
|---------------------------------|---------------|
| 47.9 | Not Specified |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **dimethylaminoborane** shows characteristic absorption bands corresponding to N-H, B-H, and C-H vibrations.

Table 4: Key IR Absorption Bands for Dimethylaminoborane

| Wavenumber (cm ⁻¹) | Assignment | Intensity |
|--------------------------------|-----------------------------|---------------|
| ~3200 | N-H stretch | Strong, broad |
| ~2400 | B-H stretch | Strong |
| ~1470 | CH ₃ deformation | Medium |
| ~1170 | B-N stretch | Strong |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy

¹H, ¹¹B, and ¹³C NMR spectra are typically recorded on a 300 MHz or 400 MHz NMR spectrometer.[2] For ¹¹B NMR, a Varian VXR-300 NMR spectrometer operating at 96 MHz has been used to monitor reaction kinetics.[3]

- Sample Preparation: A sample of **dimethylaminoborane** is dissolved in an appropriate deuterated solvent (e.g., CDCl₃).
- Data Acquisition: Spectra are acquired at room temperature. For ¹¹B NMR, proton decoupling (¹H) may be used to simplify the spectrum.
- Referencing: Chemical shifts for ¹H and ¹³C NMR are referenced to the residual solvent peak. For ¹¹B NMR, an external standard such as BF₃·OEt₂ is commonly used.[2]

Infrared (IR) Spectroscopy

IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer, such as a Thermo Nicolet Nexus FTIR.[2]

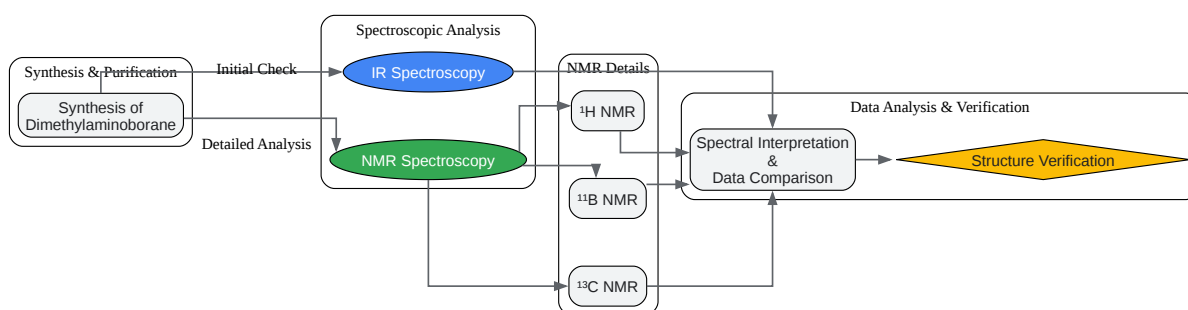
- Sample Preparation: For solid samples, a mull is prepared by grinding the sample with a mulling agent (e.g., Nujol or Fluorolube). The mull is then placed between two KBr or NaCl plates. The spectrum for **dimethylaminoborane** from the Coblenz Society was obtained

from a solid mull using Kel-F oil for the 2-7.5 micron range and mineral oil for the 7.5-16 micron range.[4] Alternatively, a liquid film can be used for liquid samples.

- Data Acquisition: The spectrum is recorded in transmission mode. A background spectrum of the mulling agent or the empty sample holder is first recorded and subtracted from the sample spectrum.

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized batch of **dimethylaminoborane**.



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Caption: Workflow for the spectroscopic characterization of **dimethylaminoborane**.

This diagram outlines the logical progression from synthesis to structural verification using IR and multi-nuclear NMR spectroscopy. Initial IR analysis provides a quick check for the presence of key functional groups, followed by detailed structural elucidation through ¹H, ¹¹B,

and ^{13}C NMR. The collected data is then interpreted and compared against reference spectra to verify the final structure.

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